molecular formula C20H22O4S2 B13367161 4,4'-Disulfanediylbis(4-phenylbutanoic acid)

4,4'-Disulfanediylbis(4-phenylbutanoic acid)

Cat. No.: B13367161
M. Wt: 390.5 g/mol
InChI Key: JIAUMCISRSSKSK-UHFFFAOYSA-N
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Description

4,4’-Disulfanediylbis(4-phenylbutanoic acid) is an organic compound characterized by the presence of two phenylbutanoic acid groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) typically involves the formation of a disulfide bond between two molecules of 4-phenylbutanoic acid derivatives. One common method is the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired disulfide bond.

Industrial Production Methods

Industrial production of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(4-phenylbutanoic acid) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Nitrated or halogenated phenylbutanoic acids.

Scientific Research Applications

4,4’-Disulfanediylbis(4-phenylbutanoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cells and modulating the activity of enzymes and proteins. This compound may also interact with molecular targets such as thiol-containing enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Disulfanediylbis(2-aminobutanoic acid): Similar disulfide linkage but with amino groups instead of phenyl groups.

    4,4’-Disulfanediylbis(3-aminobenzoic acid): Similar disulfide linkage but with aminobenzoic acid groups.

Uniqueness

4,4’-Disulfanediylbis(4-phenylbutanoic acid) is unique due to its phenylbutanoic acid groups, which confer distinct chemical and biological properties. The presence of the phenyl groups allows for specific interactions in aromatic substitution reactions and potential therapeutic applications.

This detailed article provides a comprehensive overview of 4,4’-Disulfanediylbis(4-phenylbutanoic acid), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid

InChI

InChI=1S/C20H22O4S2/c21-19(22)13-11-17(15-7-3-1-4-8-15)25-26-18(12-14-20(23)24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)(H,23,24)

InChI Key

JIAUMCISRSSKSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)SSC(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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